

Application Note: Mass Spectrometry Analysis of Chrysobactin and its Derivatives

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Compound of Interest

Compound Name: *Chrysobactin*

Cat. No.: *B1668919*

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Introduction

Chrysobactin is a catechol-type siderophore produced by the plant pathogen *Dickeya chrysanthemi* (formerly *Erwinia chrysanthemi*) to facilitate iron acquisition, a process crucial for its virulence.[1][2][3] Structurally, it is N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[1][2] Beyond its monomeric form, *D. chrysanthemi* also produces related compounds, including linear and cyclic di- and tri-meric forms (**dichrysobactin** and **trichrysobactin**), which are composed of repeating **chrysobactin** units.[4] The analysis and quantification of **chrysobactin** and its derivatives are essential for understanding bacterial pathogenesis and for the development of novel antimicrobial agents that could interfere with iron uptake. This application note provides detailed protocols for the analysis of **chrysobactin** using mass spectrometry.

Structural and Mass Spectrometric Properties

Chrysobactin and its related compounds can be effectively identified and characterized using electrospray ionization mass spectrometry (ESI-MS). The high-resolution mass and tandem mass spectrometry (MS/MS) fragmentation patterns are key to their identification.

Table 1: Molecular Weights and Key ESI-MS Data for **Chrysobactin** and its Derivatives[4][5]

Compound	Molecular Formula	Molecular Weight (g/mol)	[M+H] ⁺ (m/z)	Key MS/MS Fragment Ions (m/z)
Chrysobactin	C ₁₆ H ₂₃ N ₃ O ₇	369.37	370.17	265.12, 234.15, 137.03, 129.11
Dichrysobactin (linear dimer)	C ₃₂ H ₄₄ N ₆ O ₁₃	720.72	721.32	457.21, 265.13
Linear Trichrysobactin	C ₄₈ H ₆₅ N ₉ O ₁₉	1071.07	1072.50	-
Cyclic Trichrysobactin	C ₄₈ H ₅₇ N ₉ O ₁₈	1053.02	1054.44	790.32, 265.12, 703.30, 352.16

Experimental Protocols

Sample Preparation: Isolation and Purification of Chrysobactin from Bacterial Culture

This protocol is adapted from the methods described for the isolation of siderophores from *Dickeya chrysanthemi* EC16.[4]

Materials:

- *Dickeya chrysanthemi* EC16 culture
- Low-iron media
- Amberlite XAD-2 resin
- Methanol (MeOH)
- Water (doubly deionized)
- Trifluoroacetic acid (TFA)
- Preparative and semi-preparative C4 RP-HPLC columns

- Lyophilizer

Procedure:

- Culture Growth: Grow *D. chrysanthemi* EC16 in a low-iron medium to induce siderophore production.
- Extraction:
 - Centrifuge the culture to remove bacterial cells.
 - Pass the supernatant through a column packed with Amberlite XAD-2 resin.
 - Wash the resin with 2 L of doubly deionized water to remove salts and other hydrophilic impurities.[\[4\]](#)
 - Elute the siderophores from the resin with 400 mL of 100% methanol.[\[4\]](#)
 - Concentrate the methanol eluent under vacuum.[\[4\]](#)
- Purification by RP-HPLC:
 - Perform an initial purification step on a preparative C4 RP-HPLC column.[\[4\]](#)
 - Use a gradient of water (with 0.05% TFA) and methanol. A suggested gradient is from 100% water to 50% methanol over 57 minutes.[\[4\]](#)
 - Monitor the eluent at 215 nm.[\[4\]](#)
 - Collect fractions and test for siderophore activity using a CAS assay.
 - Further purify the positive fractions on a semi-preparative C4 column using the same gradient.[\[4\]](#)
 - Lyophilize the purified fractions and store them at -80 °C.[\[4\]](#)

LC-MS/MS Analysis of Chrysobactin

This protocol provides a general framework for the analysis of **chrysobactin** using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a QTOF or triple quadrupole instrument).[\[4\]](#)[\[5\]](#)

LC Conditions:

- Column: A C18 reversed-phase column is suitable for the separation of these compounds (e.g., Waters BEH C18).[\[5\]](#)
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.
- Gradient: A linear gradient from 0% to 30% B over 10 minutes can be used as a starting point.[\[5\]](#)
- Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for analytical columns).
- Injection Volume: 5-10 μ L.

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: Typically 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 300-350 °C.

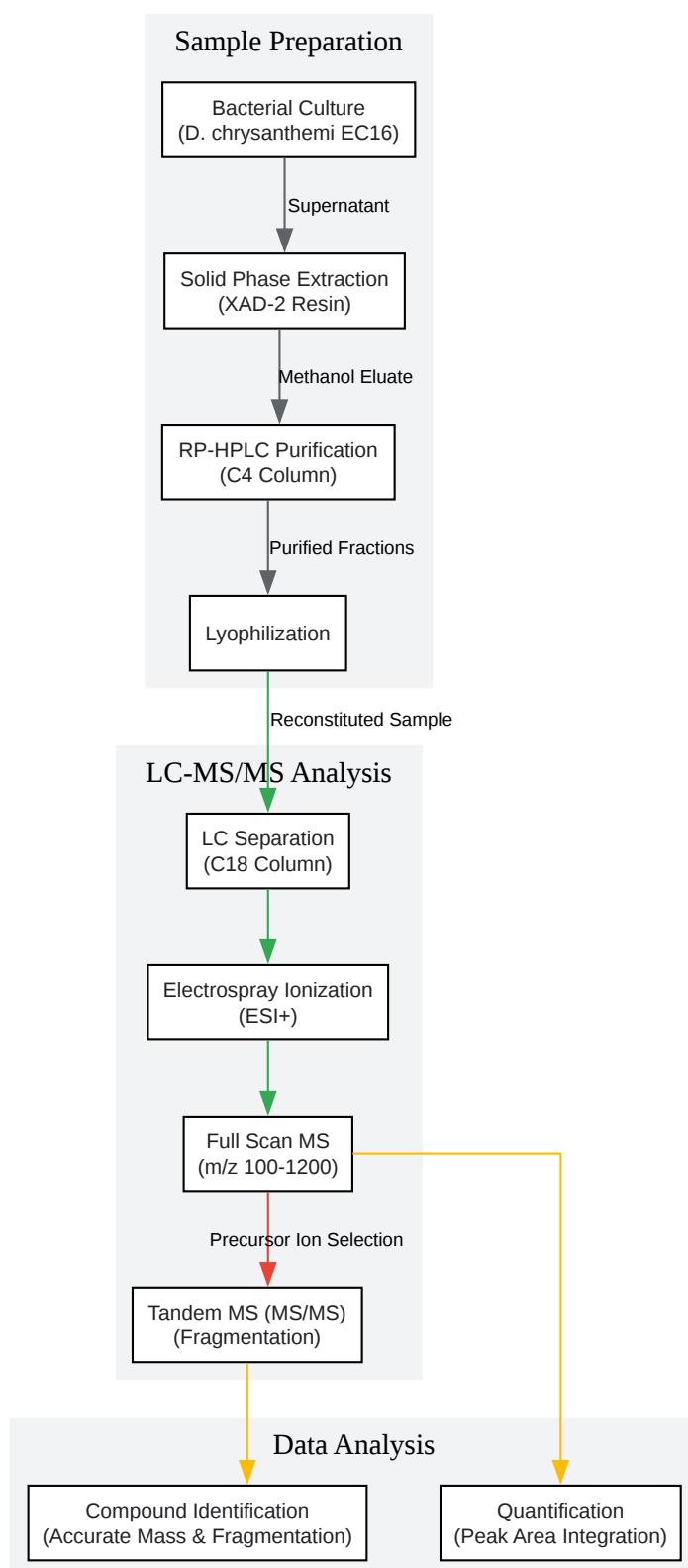
- Collision Gas: Argon.[4]
- Collision Energy: For MS/MS analysis, a collision energy of around 15 eV can be used as a starting point, but this should be optimized for the specific instrument and compound.[5]
- Data Acquisition:
 - Full Scan (MS1): Acquire data in the m/z range of 100-1200 to detect the protonated molecules of **chrysobactin** and its derivatives.
 - Tandem MS (MS/MS): Perform product ion scans on the $[M+H]^+$ ions of interest (m/z 370.17, 721.32, 1072.50, and 1054.44) to confirm their identity based on their fragmentation patterns.

Data Presentation

Table 2: ESI-MS/MS Fragmentation of **Chrysobactin** and its Derivatives[4]

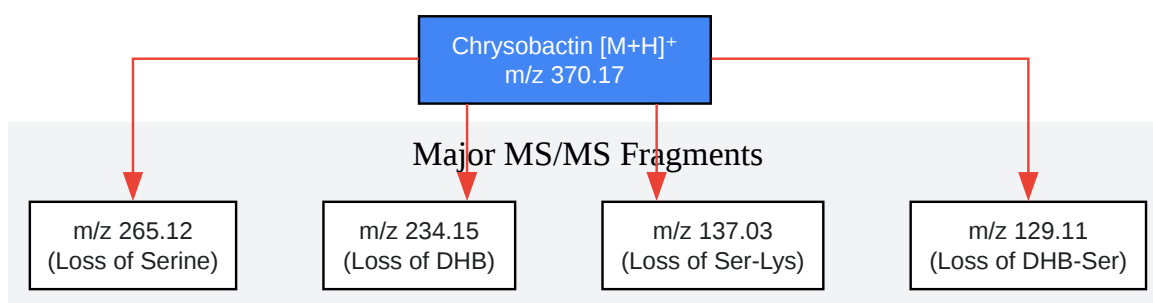
Precursor Ion [M+H] ⁺ (m/z)	Compound	Fragment Ions (m/z)	Interpretation of Fragment Loss
370.17	Chrysobactin	265.12	Loss of Serine
234.15	Loss of Dihydroxybenzoyl (DHB)		
137.03	Loss of Serine-Lysine		
129.11	Loss of DHB-Serine		
721.32	Dichrysobactin	457.21	(Ser) ₂ -Lys-DHB
265.13	DHB-Lys		
1054.44	Cyclic Trichrysobactin	790.32	Loss of a DHB-Lys unit
265.12	DHB-Lys unit		
703.30	Two-thirds of the cyclic trimer		
352.16	One-third of the cyclic trimer		

Visualizations



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Caption: Experimental workflow for **Chrysobactin** analysis.



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Caption: **Chrysobactin** MS/MS fragmentation pathway.

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of **chrysobactin** and its derivatives. The use of LC-MS/MS allows for the sensitive and specific detection and identification of these siderophores, which is critical for research into bacterial virulence and the development of new therapeutic strategies. The detailed fragmentation data serves as a reliable reference for compound confirmation.

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